

An In-depth Technical Guide to 4-Iodophenylacetonitrile: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: 4-Iodophenylacetonitrile

Cat. No.: B1295457

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Introduction

4-Iodophenylacetonitrile, a halogenated aromatic nitrile, serves as a crucial building block in organic synthesis and is of significant interest to the pharmaceutical and materials science sectors. Its molecular structure, featuring a reactive nitrile group and an iodine-substituted phenyl ring, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Iodophenylacetonitrile**, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics.

Core Physical and Chemical Properties

The fundamental properties of **4-Iodophenylacetonitrile** are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ IN	[1]
Molecular Weight	243.04 g/mol	
Appearance	White to light yellow solid/crystal	
Melting Point	53-57 °C	
Boiling Point	Not available	
Calculated LogP	2.2	[1]
Calculated Water Solubility	log ₁₀ WS = -3.29 (mol/L)	[2]
Form	Solid	

Table 2: Identifiers

Identifier	Value	Source(s)
CAS Number	51628-12-7	[1]
IUPAC Name	2-(4-iodophenyl)acetonitrile	[1]
Synonyms	4-Iodobenzyl cyanide, p-iodophenylacetonitrile	
InChI	InChI=1S/C8H6IN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2	
SMILES	Ic1ccc(CC#N)cc1	

Experimental Protocols

Synthesis of 4-Iodophenylacetonitrile

A common and effective method for the synthesis of **4-Iodophenylacetonitrile** involves the nucleophilic substitution of 4-iodobenzyl bromide with a cyanide salt.

Method 1: From 4-Iodobenzyl Bromide

- Reaction:
- Procedure:
 - Dissolve 4-iodobenzyl bromide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
 - Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents) to the solution.
 - Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
 - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
 - Remove the solvent under reduced pressure to yield the crude **4-Iodophenylacetonitrile**.

Method 2: Two-step Synthesis from 4-Iodotoluene

A two-step synthesis starting from 4-iodotoluene is also a viable route.

- Step 1: Bromination of 4-Iodotoluene
 - Reaction:
 - Procedure:
 - Reflux a mixture of 4-iodotoluene, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN in a nonpolar solvent like carbon tetrachloride or cyclohexane.
 - Irradiate the mixture with a UV lamp to facilitate the reaction.

- After the reaction is complete (monitored by TLC or disappearance of the starting material), cool the mixture and filter off the succinimide byproduct.
- Remove the solvent from the filtrate under reduced pressure to obtain crude 4-iodobenzyl bromide.
- Step 2: Cyanation of 4-Iodobenzyl Bromide
 - Follow the procedure outlined in Method 1.

Purification: Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is critical for successful recrystallization.

- General Procedure for Arylacetonitriles:
 - Solvent Selection: Test the solubility of a small amount of the crude **4-iodophenylacetonitrile** in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, hexane, and toluene, or a mixture of solvents (e.g., ethanol/water).
 - Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.
 - Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
 - Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
 - Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
 - Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified

crystals in a desiccator or a vacuum oven.[3][4][5][6][7]

Spectral Analysis

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and purity assessment of **4-Iodophenylacetonitrile**.

- Expected Fragmentation Pattern: In the electron ionization (EI) mass spectrum, the molecular ion peak (M^+) is expected at m/z 243, corresponding to the molecular weight of the compound.[1] A significant fragment would likely be the tropylium-like ion resulting from the loss of the iodine atom, or the benzyl cation fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR Spectroscopy (Predicted):
 - The proton spectrum is expected to show two signals in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons on the para-substituted ring. These will likely appear as two doublets.
 - A singlet in the aliphatic region would correspond to the two protons of the methylene ($-\text{CH}_2$) group adjacent to the nitrile and the phenyl ring.
 - Based on data for similar compounds like 4-aminophenylacetonitrile, the methylene protons are expected around 3.6 ppm, and the aromatic protons between 6.5 and 7.5 ppm.[8]
- ^{13}C NMR Spectroscopy (Predicted):
 - The carbon spectrum will show distinct signals for the different carbon atoms in the molecule.
 - The nitrile carbon ($-\text{C}\equiv\text{N}$) is expected to appear in the range of 115-125 ppm.

- The methylene carbon ($-\text{CH}_2$) signal will be in the aliphatic region.
- Four signals are expected in the aromatic region for the six aromatic carbons due to the symmetry of the para-substituted ring. The carbon atom bonded to the iodine will be significantly shifted.
- Data for analogous compounds such as 4-fluorophenylacetonitrile and 4-methoxyphenylacetonitrile can provide a good estimation of the chemical shifts.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Expected Absorptions:
 - A sharp, medium-intensity peak around 2250 cm^{-1} is characteristic of the nitrile ($-\text{C}\equiv\text{N}$) stretching vibration.
 - Aromatic C-H stretching vibrations will be observed above 3000 cm^{-1} .
 - Aromatic C=C stretching vibrations will appear in the region of $1600\text{--}1450\text{ cm}^{-1}$.
 - The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm^{-1} .
 - An FT-IR spectrum of the similar compound 4-iodophenylcyanamide shows characteristic peaks that can be used for comparison.[11]

Reactivity and Potential Applications

The chemical reactivity of **4-iodophenylacetonitrile** is centered around its two primary functional groups: the nitrile and the carbon-iodine bond.

- Nitrile Group Reactions: The nitrile group can undergo hydrolysis to form 4-iodophenylacetic acid or can be reduced to form 2-(4-iodophenyl)ethanamine.[12] It can also participate in various addition reactions.
- Carbon-Iodine Bond Reactions: The iodine atom can be substituted through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the

introduction of new carbon-carbon or carbon-heteroatom bonds. This makes **4-Iodophenylacetonitrile** a valuable intermediate for building more complex molecular architectures.

- **Active Methylene Group:** The methylene group is activated by the adjacent phenyl ring and nitrile group, making it susceptible to deprotonation by a base.^[12] The resulting carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

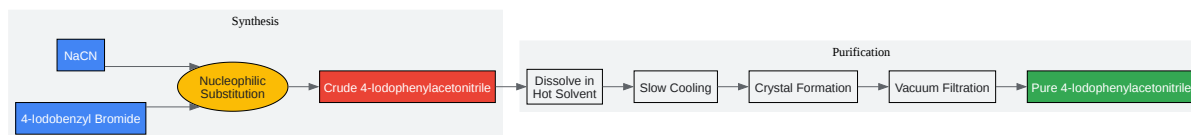
Biological Activity Context

While specific biological activities for **4-Iodophenylacetonitrile** are not extensively documented, the broader class of substituted phenylacetonitriles has shown a range of biological effects.

- **Antimicrobial and Cytotoxic Effects:** Methoxy-substituted phenylacrylonitriles, which share the core phenylacetonitrile structure, have demonstrated both antimicrobial and cytotoxic activities.^[13]
- **Pharmaceutical Precursors:** Benzyl cyanide, the parent compound, is a precursor to numerous pharmaceuticals, including anticonvulsants, analgesics, and anti-inflammatory agents.^[14] The introduction of an iodine atom in **4-Iodophenylacetonitrile** provides a handle for further chemical modification, suggesting its potential as an intermediate in the synthesis of novel drug candidates.
- **Enzyme Inhibition:** The nitrile group can act as a warhead in targeted covalent inhibitors or participate in hydrogen bonding interactions with biological targets. The overall shape and electronic properties of **4-Iodophenylacetonitrile** make it a candidate for screening in various drug discovery programs.

Visualizations

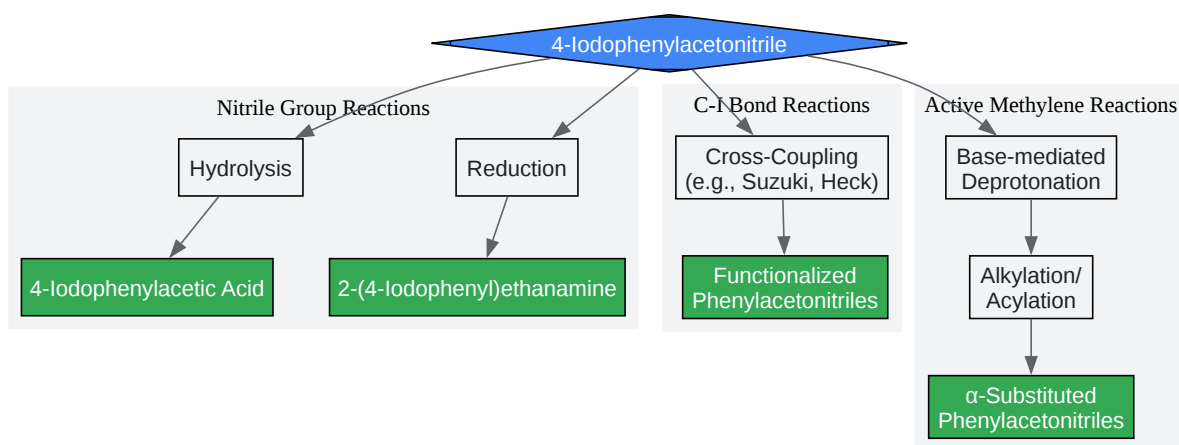
Logical Flow of Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **4-Iodophenylacetone nitrile**.

Potential Reactivity Pathways



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Caption: Key reactivity pathways of **4-Iodophenylacetone nitrile**.

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